molecular formula C9H11N4NaO4 B3054415 sodium;3,7-dimethylpurine-2,6-dione;acetate CAS No. 6024-68-6

sodium;3,7-dimethylpurine-2,6-dione;acetate

Cat. No.: B3054415
CAS No.: 6024-68-6
M. Wt: 262.20 g/mol
InChI Key: TYIPBFCVIBTJOV-UHFFFAOYSA-M
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Description

Theobromine sodium acetate is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is chemically known as 3,7-dimethylxanthine and is structurally similar to caffeine. Theobromine sodium acetate combines the properties of theobromine with the solubility benefits of sodium acetate, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Theobromine sodium acetate can be synthesized through the methylation of 3-methyl xanthine disodium salt. This process involves reacting 3-methyl xanthine disodium salt with dimethyl sulfate using acetone as a solvent in the presence of sodium carbonate. The reaction is then acidified to obtain theobromine .

Industrial Production Methods

Industrial production of theobromine sodium acetate typically involves the refinement of crude theobromine. This process includes dissolving theobromine in a liquid alkaline solution, decolorizing, filtering, adding a reducing agent, and acidifying at a controlled temperature until the desired pH is achieved. The final product is then filtered and dried .

Chemical Reactions Analysis

Types of Reactions

Theobromine sodium acetate undergoes various chemical reactions, including:

    Oxidation: Theobromine can be oxidized to form xanthine derivatives.

    Reduction: Reduction reactions can convert theobromine into its corresponding dihydro derivatives.

    Substitution: Theobromine can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various xanthine derivatives, dihydro derivatives, and substituted theobromine compounds. These products have different pharmacological and industrial applications .

Scientific Research Applications

Theobromine sodium acetate has a wide range of scientific research applications:

Mechanism of Action

Theobromine sodium acetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theobromine sodium acetate is unique due to its combination of theobromine’s pharmacological properties with the enhanced solubility provided by sodium acetate. This makes it particularly useful in applications where solubility and bioavailability are critical .

Properties

IUPAC Name

sodium;3,7-dimethylpurine-2,6-dione;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;1-2(3)4;/h3H,1-2H3,(H,9,12,13);1H3,(H,3,4);/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIPBFCVIBTJOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CN1C=NC2=C1C(=O)NC(=O)N2C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N4NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635637
Record name Sodium acetate--3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-68-6
Record name Sodium acetate--3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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